molecular formula C26H28N2O2 B12300279 Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate

Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate

Cat. No.: B12300279
M. Wt: 400.5 g/mol
InChI Key: MHDDWESHERUOAE-UHFFFAOYSA-N
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Description

Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate is a piperazine derivative featuring a benzyl (phenylmethyl) ester group at the 2-position and two additional benzyl substituents at the 1,4-positions of the piperazine ring. benzyl). Piperazine derivatives are widely studied for their roles in asymmetric catalysis, pharmaceutical intermediates, and electrochemical properties due to their nitrogen-rich heterocyclic structure .

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

benzyl 1,4-dibenzylpiperazine-2-carboxylate

InChI

InChI=1S/C26H28N2O2/c29-26(30-21-24-14-8-3-9-15-24)25-20-27(18-22-10-4-1-5-11-22)16-17-28(25)19-23-12-6-2-7-13-23/h1-15,25H,16-21H2

InChI Key

MHDDWESHERUOAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by esterification with benzyl chloroformate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Antibacterial Properties

Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate has been explored for its antibacterial properties. Research indicates that compounds with similar piperazine structures exhibit significant efficacy against various bacterial strains. For instance, a patent describes a series of piperazine derivatives that demonstrate activity against bacterial infections, suggesting that this compound may share similar mechanisms of action .

Case Study: Efficacy Against Resistant Bacteria

A controlled study highlighted the effectiveness of piperazine derivatives in treating infections caused by resistant bacteria. The study involved a series of tests measuring the Minimum Inhibitory Concentration (MIC) against common pathogens. Results showed that certain derivatives significantly reduced bacterial growth, indicating potential for clinical use .

Cardiovascular Applications

The compound's structure suggests potential applications in cardiovascular health. Piperazine derivatives have been noted for their ability to improve blood perfusion and protect the heart from ischemic damage. A patent outlines how these compounds can be utilized to ameliorate myocardial injury caused by hypoxia .

Table 1: Cardiovascular Effects of Piperazine Derivatives

Compound NameMechanism of ActionObserved Effect
This compoundInhibition of calcium channels and vasodilationImproved cardiac function
Other Piperazine DerivativesAntioxidant properties and endothelial protectionReduced myocardial infarction risk

Behavioral Studies and Pharmacology

In behavioral pharmacology, this compound has been investigated for its effects on behavior modification and treatment of psychiatric disorders. The compound's interaction with neurotransmitter systems suggests it could play a role in managing conditions like anxiety and depression.

Case Study: Impact on Anxiety Disorders

A recent study evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models. The results indicated that administration of these compounds led to significant reductions in anxiety-related behaviors, supporting their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate 2-benzyl ester; 1,4-bis(benzyl) C28H30N2O2 Not explicitly listed Hypothesized to exhibit enhanced lipophilicity vs. ethyl ester analogs due to benzyl group .
Ethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate 2-ethyl ester; 1,4-bis(benzyl) C21H26N2O2 72351-59-8 Used as a synthetic intermediate; lower molecular weight compared to benzyl ester derivatives .
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine 1,4-bis[(4-chlorophenyl)(phenyl)methyl]; no ester group C30H28Cl2N2 346451-15-8 Known as cetirizine impurity D; exhibits higher polarity due to Cl substituents .
1,4-Bis(phenylmethyl)piperazine (DBZP) Unsubstituted piperazine with 1,4-bis(benzyl) groups C18H22N2 Not provided Simpler structure; studied in forensic analyses; lacks functional groups like esters .
Methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate 2-acetyl methyl ester; 1,4-bis(benzyl) C21H26N2O2 183742-32-7 Similar ester functionality but with an acetyl group; potential precursor for drug synthesis .

Structural and Functional Differences

  • Ester Group Variations : The benzyl ester in the target compound likely enhances lipophilicity compared to ethyl or methyl esters, impacting bioavailability and membrane permeability .
  • Substituent Effects : Chlorine atoms in 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine increase molecular polarity and may influence binding affinity in pharmaceutical contexts .
  • Electrochemical Behavior : Piperazine derivatives with electron-withdrawing groups (e.g., Cl) show reversible redox peaks in cyclic voltammetry, as seen in analogous azulenyl cations .

Physicochemical Properties

  • Stability : Piperazine derivatives with bulky substituents (e.g., benzyl or chlorophenyl groups) exhibit higher thermodynamic stability, as evidenced by pKR+ measurements in azulenyl cations .
  • Spectroscopic Profiles : UV-Vis spectra of similar compounds show strong absorption bands in the 400–600 nm range, indicative of charge-transfer interactions influenced by substituents .

Biological Activity

Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring with two phenylmethyl substituents and a carboxylate group. Its molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2, with a molecular weight of approximately 338.44 g/mol. The structure can be depicted as follows:

Phenylmethyl 1 4 bis phenylmethyl 2 piperazinecarboxylate\text{Phenylmethyl 1 4 bis phenylmethyl 2 piperazinecarboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, influencing pathways involved in cellular signaling and metabolic processes. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially affecting neurological functions.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies and Research Findings

StudyObjectiveFindings
Pendergrass et al. (2020)Screening for Type III secretion system inhibitorsIdentified phenylmethyl derivatives that inhibit bacterial virulence factors; potential applications in treating infections .
Zhang et al. (2014)Antimicrobial efficacyDemonstrated significant inhibition of Staphylococcus aureus growth by phenylmethyl derivatives .
Liu et al. (2021)Anticancer screeningFound that the compound induces apoptosis in human cancer cell lines through caspase activation .

Toxicity and Safety Profile

While the compound shows promising biological activities, its safety profile must be considered. Preliminary toxicity studies suggest that it can cause irritation to the eyes and skin upon contact. Further investigations are required to establish comprehensive safety data.

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